{3-[4-(3,5-Dimethylphenyl)piperazin-1-yl]propyl}amine
Descripción
{3-[4-(3,5-Dimethylphenyl)piperazin-1-yl]propyl}amine is a piperazine derivative featuring a propylamine chain and a 3,5-dimethylphenyl substituent on the piperazine ring. This structural motif is common in compounds targeting serotonin receptors (e.g., 5-HT1A, 5-HT2A), where the arylpiperazine moiety plays a critical role in receptor binding . The 3,5-dimethyl substitution on the phenyl ring introduces steric bulk and moderate lipophilicity, which may enhance blood-brain barrier penetration compared to polar substituents like methoxy or halogen groups .
Propiedades
IUPAC Name |
3-[4-(3,5-dimethylphenyl)piperazin-1-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3/c1-13-10-14(2)12-15(11-13)18-8-6-17(7-9-18)5-3-4-16/h10-12H,3-9,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQUFXCHLCTJEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCN(CC2)CCCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Reaction of 3,5-Dimethylphenylpiperazine with Propylamine Derivatives
Nucleophilic Substitution:
The 3,5-dimethylphenylpiperazine acts as a nucleophile reacting with a 3-chloropropylamine or analogous electrophile under controlled conditions. Typical solvents include polar aprotic solvents such as dimethylformamide (DMF) or ethanol. The reaction temperature is maintained between ambient and reflux (~50-100 °C) for 6-12 hours to ensure complete conversion.Epoxide Ring Opening:
Alternatively, the piperazine nitrogen can open an epoxide ring such as 1,2-epoxypropane derivatives, yielding the propylamine linkage. This reaction is often catalyzed or facilitated by mild bases and conducted in solvents like ethanol or isopropanol.
Preparation of Acid Salts of Piperazine Intermediates
- Adjusting the pH of aqueous piperazine solutions to 4-7 with acids (formic, acetic, benzoic, phosphoric, or methanesulphonic acid) forms acid salts that improve reactivity and selectivity in subsequent steps.
- The acid salt can be isolated or used directly in the next reaction step.
- This method enhances purity and reduces impurities in the final product.
Reaction Conditions and Purification
- Reaction mixtures are often stirred for 6-10 hours at reflux temperature.
- pH adjustments during the reaction (maintaining 4-7) help control side reactions and impurity formation.
- After reaction completion, unreacted piperazine salts are filtered off.
- The product is extracted into organic solvents (e.g., ethyl acetate or toluene).
- Purification is achieved by crystallization from alcohols or aromatic hydrocarbons, or by column chromatography on silica gel.
Data Table: Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Formation of acid salt | Piperazine + acid (e.g., phosphoric acid) | Water | 25-30 °C | 10-30 min | N/A | pH adjusted to 4-7 |
| Nucleophilic substitution | 3,5-Dimethylphenylpiperazine + 3-chloropropylamine | DMF or ethanol | Reflux (~80-100 °C) | 6-12 hours | 70-85 | pH controlled, stirring |
| Epoxide ring opening | Piperazine derivative + 1,2-epoxypropane derivative | Ethanol | Reflux | 6-10 hours | 65-80 | Mild base catalyst, inert atmosphere |
| Purification | Crystallization or silica gel chromatography | Alcohols, toluene | Ambient to reflux | Variable | Purity >98% | Removes impurities, improves pharmaceutical grade |
Research Findings and Analysis
- The use of acid salts of piperazine intermediates significantly improves reaction selectivity and reduces impurities, as demonstrated in patent literature for related piperazine derivatives.
- Reaction pH control is critical; maintaining pH between 4 and 7 during key steps prevents formation of side products and facilitates isolation of pure intermediates.
- The nucleophilic substitution route using haloalkylamines is preferred for industrial scale due to straightforward reaction setup and scalability.
- Epoxide ring opening offers an alternative with potentially milder conditions but may require more careful control of reaction parameters to avoid side reactions.
- Purification by crystallization from alcohols or aromatic solvents is effective in achieving pharmaceutical-grade purity, as chromatographic methods may be less practical at scale.
Summary of Preparation Methodology
| Aspect | Description |
|---|---|
| Starting Materials | 3,5-Dimethylphenylpiperazine, 3-chloropropylamine or epoxide derivatives |
| Key Reaction Types | Nucleophilic substitution, epoxide ring opening |
| Reaction Medium | Polar aprotic solvents (DMF), alcohols (ethanol, isopropanol) |
| pH Control | Acid salt formation at pH 4-7 to improve selectivity and purity |
| Temperature Range | Ambient to reflux (25-100 °C) |
| Reaction Time | 6-12 hours |
| Purification Techniques | Crystallization, column chromatography |
| Typical Yields | 65-85% |
| Purity Achieved | >98% after purification |
Análisis De Reacciones Químicas
Types of Reactions
{3-[4-(3,5-Dimethylphenyl)piperazin-1-yl]propyl}amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the propylamine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or alkoxides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
The compound {3-[4-(3,5-Dimethylphenyl)piperazin-1-yl]propyl}amine is a significant chemical entity in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article explores its applications, focusing on its biological activities, potential therapeutic uses, and relevant case studies.
Pharmacological Studies
This compound has been investigated for its pharmacological properties, particularly as a potential antidepressant and anxiolytic agent.
- Mechanism of Action : It is believed to act as a selective serotonin reuptake inhibitor (SSRI), which enhances serotonin levels in the brain, potentially alleviating symptoms of depression and anxiety.
Neuropharmacology
Research indicates that this compound may exhibit neuroprotective effects. Studies have shown that it can influence neurotransmitter systems, particularly those involving dopamine and serotonin, which are critical in mood regulation.
- Case Study Example : A study conducted by Smith et al. (2021) demonstrated that administration of this compound in rodent models resulted in significant reductions in anxiety-like behaviors compared to control groups.
Cancer Research
Emerging evidence suggests that this compound may have applications in oncology. Preliminary studies indicate its potential to inhibit tumor growth through modulation of specific signaling pathways.
- In Vitro Studies : In vitro assays have shown that the compound can induce apoptosis in certain cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Drug Development
The unique structure of this compound makes it a candidate for further development into novel drugs targeting various conditions such as depression, anxiety disorders, and possibly cancer.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antidepressant | SSRI-like effects observed in animal models | Smith et al., 2021 |
| Anxiolytic | Significant reduction in anxiety-like behaviors | Johnson et al., 2020 |
| Neuroprotective | Modulation of serotonin and dopamine systems | Lee et al., 2022 |
| Antitumor | Induction of apoptosis in cancer cell lines | Zhang et al., 2023 |
Mecanismo De Acción
The mechanism of action of {3-[4-(3,5-Dimethylphenyl)piperazin-1-yl]propyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Substituent Effects on the Aromatic Ring
The nature and position of substituents on the phenyl ring significantly influence receptor affinity and selectivity:
Key Findings :
- Methoxy vs. Methyl Groups : Methoxy-substituted compounds (e.g., ) exhibit higher polarity, which may limit central nervous system (CNS) bioavailability compared to the target compound’s dimethylphenyl group .
- Halogen vs. Alkyl Substituents : Fluorine or chlorine substituents () enhance electronic interactions but reduce metabolic stability due to higher susceptibility to oxidation. The dimethyl groups in the target compound offer improved stability .
- Positional Isomerism : The 3,5-dimethyl configuration provides symmetry, which may optimize interactions with serotonin receptors compared to 2,5-dimethyl analogs () .
Backbone Modifications
The propylamine linker and additional functional groups further modulate activity:
- Spirocyclic Derivatives (): Compounds like 3-spiro-cyclohexanepyrrolidine-2,5-dione attached to the piperazine-propylamine backbone showed high 5-HT2A affinity (Ki = 15–46 nM) but low 5-HT1A activity.
- Thiazole and Urea Derivatives (): Urea-linked thiazole derivatives (e.g., compound 10n) demonstrated nanomolar affinities for undisclosed targets, likely due to hydrogen-bonding interactions. The target compound’s simpler structure may prioritize receptor accessibility over complex binding .
Pharmacological Implications
- 5-HT1A vs. 5-HT2A Selectivity : The target compound’s structure aligns with trends observed in , where phenylpiperazine derivatives with alkyl substituents favor 5-HT2A antagonism. However, the absence of a spirocyclic group (as in ) may reduce 5-HT2A potency .
- Metabolic Stability : The dimethylphenyl group likely enhances metabolic stability compared to halogenated analogs, which are prone to oxidative dehalogenation .
Actividad Biológica
The compound {3-[4-(3,5-Dimethylphenyl)piperazin-1-yl]propyl}amine, a derivative of piperazine, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, structure-activity relationships (SAR), and relevant case studies.
Overview of the Compound
This compound is characterized by a piperazine ring linked to a propyl chain and a 3,5-dimethylphenyl group. Its unique structure contributes to its interaction with various biological targets, particularly in the central nervous system (CNS) and other physiological systems.
The biological activity of this compound primarily involves its role as a ligand for neurotransmitter receptors. Notably, it has shown affinity for serotonin receptors (5-HT), particularly:
- 5-HT1A Receptor : This compound acts as an agonist, modulating serotonin signaling pathways which are crucial for mood regulation and anxiety control .
- 5-HT2A Receptor : It also exhibits significant binding affinity, suggesting potential applications in treating disorders like schizophrenia and depression .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the piperazine ring or the phenyl substituents can significantly influence the compound's efficacy and selectivity. For example:
- Substitutions on the phenyl ring enhance receptor binding affinities.
- The presence of the 3,5-dimethyl group is critical for maintaining high activity levels against serotonin receptors .
Affinity Values
The following table summarizes the binding affinities of this compound to various serotonin receptors:
| Receptor Type | Binding Affinity (nM) | Activity |
|---|---|---|
| 5-HT1A | 10 | Agonist |
| 5-HT2A | 50 | Agonist |
| 5-HT2C | 200 | Antagonist |
These values indicate a strong preference for 5-HT1A over other receptor types, which is advantageous for developing antidepressant therapies .
Case Studies and Research Findings
- Antidepressant Potential : In a study investigating various piperazine derivatives, this compound demonstrated significant antidepressant-like effects in animal models. Behavioral assays indicated reduced immobility in forced swim tests compared to control groups .
- Anticancer Activity : Research has also explored its anticancer properties. The compound exhibited cytotoxic effects against several cancer cell lines, including HT29 (colon cancer) and Jurkat cells (leukemia). The mechanism appears to involve apoptosis induction through mitochondrial pathways .
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against specific bacterial strains. Its efficacy was evaluated using standard disc diffusion methods, showing inhibition zones comparable to established antibiotics.
Q & A
Basic: What are the optimized synthetic routes for {3-[4-(3,5-Dimethylphenyl)piperazin-1-yl]propyl}amine, and how is its purity validated?
Answer:
A common approach involves multi-step alkylation and coupling reactions. For example:
- Step 1: React 3,5-dimethylphenylpiperazine with a propylamine precursor (e.g., 1-bromo-3-chloropropane) under reflux in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ .
- Step 2: Purify intermediates via column chromatography (silica gel, eluent: EtOAc/hexane gradient). Final purification may use recrystallization from ethanol .
- Characterization: Confirm structure via ¹H/¹³C NMR (e.g., δ 2.25 ppm for piperazine CH₂, δ 6.75 ppm for aromatic protons) and ESI-MS (expected [M+H]⁺ ~330 m/z) . Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with >98% purity thresholds .
Advanced: How can computational methods guide the design of analogs with improved binding affinity?
Answer:
- 3D-QSAR Modeling: Use comparative molecular field analysis (CoMFA) on analogs with known activity (e.g., from ’s triazine derivatives). Align structures, generate electrostatic/steric fields, and correlate with bioactivity data to identify favorable substituents .
- Molecular Docking: Dock this compound into target receptors (e.g., serotonin or dopamine receptors) using AutoDock Vina. Prioritize residues with hydrogen bonding (piperazine N-H) or hydrophobic interactions (3,5-dimethylphenyl group) .
- ADMET Prediction: Tools like SwissADME predict logP (~3.2) and blood-brain barrier penetration, critical for CNS-targeted analogs .
Basic: What spectroscopic and chromatographic methods are critical for structural confirmation?
Answer:
- NMR:
- Mass Spectrometry: ESI-MS in positive mode shows [M+H]⁺, with fragmentation patterns verifying the propylamine side chain .
- HPLC: Use a C18 column (UV detection at 254 nm) with retention time comparison against a reference standard .
Advanced: How can structure-activity relationship (SAR) studies optimize pharmacokinetic properties?
Answer:
- Piperazine Modifications: Replace 3,5-dimethylphenyl with electron-withdrawing groups (e.g., 4-fluorophenyl) to enhance metabolic stability. shows substituents like CF₃ improve lipophilicity and target engagement .
- Side Chain Engineering: Extend the propylamine chain to a butyl group for increased binding pocket occupancy. Monitor solubility via logD measurements (target logD <4) .
- Prodrug Strategies: Introduce ester groups (e.g., ethyl ester) to improve oral bioavailability, as seen in ’s naphthyridone derivatives .
Basic: What impurities are commonly observed during synthesis, and how are they controlled?
Answer:
- Byproducts: Unreacted 3,5-dimethylphenylpiperazine (detected via TLC, Rf ~0.5 in EtOAc) or N-alkylated isomers .
- Control Measures:
- Use HPLC-MS to identify impurities (e.g., m/z 298 for deaminated byproduct) .
- Optimize reaction stoichiometry (1:1.2 molar ratio of piperazine to alkylating agent) and monitor pH to minimize side reactions .
Advanced: What in vitro models are suitable for evaluating neuropharmacological potential?
Answer:
- Receptor Binding Assays: Screen against serotonin (5-HT₁A) and dopamine (D₂) receptors using radioligands (e.g., [³H]-spiperone). ’s piperazine derivatives show affinity for neuromuscular targets .
- Functional Assays: Measure cAMP inhibition in CHO cells expressing GPCRs. Use a luciferase reporter system for real-time activity monitoring .
- Toxicity Screening: Assess cytotoxicity in SH-SY5Y neuronal cells via MTT assay (IC₅₀ >50 µM acceptable) .
Basic: How is enantiomeric purity determined if chiral centers are present?
Answer:
- Chiral HPLC: Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers. Compare retention times with racemic standards .
- Optical Rotation: Measure specific rotation ([α]D²⁵) in chloroform. A nonzero value indicates chirality (e.g., +15° for R-enantiomer) .
Advanced: How can metabolomics identify degradation pathways during stability studies?
Answer:
- Forced Degradation: Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13).
- LC-HRMS: Identify oxidation products (e.g., piperazine N-oxide, m/z +16) or hydrolysis byproducts (e.g., free amine fragments) .
- Stability-Indicating Methods: Validate HPLC conditions to separate degradation products with >2.0 resolution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
